Rotigaptide
Overview
Description
Rotigaptide is a peptide analog that has been under clinical investigation for the treatment of cardiac arrhythmias, specifically atrial fibrillation . It is known to increase gap junction intercellular conductance in cardiac muscle cells . Gap junctions are protein channels responsible for conducting electrical impulses between cells in the heart to maintain normal rhythm . This compound’s peptide sequence is Ac-D-Tyr-D-Pro-D-Hyp-Gly-D-Ala-Gly-NH2 .
Mechanism of Action
Target of Action
Rotigaptide, also known as ZP-123, primarily targets connexins , specifically connexin 43 (Cx43) . Connexins are proteins that form gap junctions in cardiac muscle cells. These gap junctions are responsible for conducting electrical impulses between cells in the heart to maintain normal rhythm .
Mode of Action
It is believed to exert its effects on cardiomyocyte gap junctions throughphosphorylation events . Each gap junction is composed of a series of connexons close to each other. Each connexon is made up of 6 functional units (connexins) that associate together to form a channel between adjacent cells . This compound acts at connexins, preferentially to Cx43. Treatment with this compound has been shown to activate various protein kinase C (PKC) isoforms to cause the phosphorylation of Cx43, which aids in the proper function of the connexon .
Biochemical Pathways
This compound is involved in the modulation of the gap junction intercellular conductance in cardiac muscle cells . By preventing the dephosphorylation and thereby uncoupling of Cx43, it increases intercellular conductance . This modulation of gap junctions is a promising and novel mechanism of action for the treatment of cardiovascular disorders .
Pharmacokinetics
It is known that this compound is a peptide analog , which suggests that it may be subject to proteolytic degradation and renal excretion, common pathways for peptide drugs.
Result of Action
This compound has been shown to reduce the dispersion and beat-to-beat variability of action potential duration (APD) and improve slowed conduction . This can defer the onset of arrhythmogenic spatially discordant alternans (SDA) by dynamic pacing and elevate the pacing threshold of ventricular fibrillation (VF) during therapeutic hypothermia . The effect of this compound on therapeutic hypothermia-enhanced vf inducibility was statistically insignificant .
Action Environment
The effectiveness of this compound can be influenced by environmental factors such as temperature. For instance, during therapeutic hypothermia, this compound was found to improve action potential duration dispersion and beat-to-beat variability and conduction disturbance . These beneficial electrophysiological effects were unable to significantly suppress therapeutic hypothermia-enhanced vf inducibility .
Biochemical Analysis
Biochemical Properties
Rotigaptide interacts with connexins, preferentially connexin 43 (Cx43) . It has been shown to activate various protein kinase C (PKC) isoforms to cause the phosphorylation of Cx43, which aids in the proper function of the connexon .
Cellular Effects
This compound has been shown to have a positive effect on cell-to-cell communication during physiological conditions and conditions with metabolic stress . It has also been shown to reduce cytokine-induced apoptosis in human islets .
Molecular Mechanism
The exact mechanism of action of this compound is not completely understood. It is believed to exert its effects on cardiomyocyte gap junctions through phosphorylation events . Each gap junction is composed of a series of connexons close to each other. Each connexon is made up of 6 functional units (connexins) that associate together to form a channel between adjacent cells .
Temporal Effects in Laboratory Settings
This compound has been shown to produce a small increase in cell-to-cell coupling during physiological conditions and a larger increase during conditions with metabolic stress . It has also been shown to prevent the loss of Cx43 protein expression in neonatal cardiomyocytes .
Dosage Effects in Animal Models
In animal models, this compound has been shown to prevent ovariectomy-induced bone loss . In another study, it was found that this compound treatment in mice and rats did not result in toxicity in either species .
Metabolic Pathways
It is known that it interacts with connexins, specifically connexin 43 (Cx43), and influences their phosphorylation state .
Subcellular Localization
Given its interaction with connexins, it is likely localized at the cell membrane where these proteins are typically found .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rotigaptide is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides . The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate the formation of peptide bonds . The protecting groups are removed using trifluoroacetic acid, and the final product is cleaved from the resin and purified by high-performance liquid chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility . The purification process is scaled up using preparative high-performance liquid chromatography, and the final product is lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions: Rotigaptide primarily undergoes peptide bond formation and cleavage reactions during its synthesis . It is relatively stable under physiological conditions and does not readily undergo oxidation, reduction, or substitution reactions .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include protected amino acids, N,N’-diisopropylcarbodiimide, hydroxybenzotriazole, and trifluoroacetic acid . The reactions are typically carried out in anhydrous solvents such as dimethylformamide .
Major Products Formed: The major product formed from the synthesis of this compound is the peptide itself, with the sequence Ac-D-Tyr-D-Pro-D-Hyp-Gly-D-Ala-Gly-NH2 . The purity of the final product is ensured through rigorous purification and analytical techniques .
Scientific Research Applications
Rotigaptide has several scientific research applications, particularly in the fields of cardiology and cellular communication . It is being studied for its potential to treat atrial fibrillation by enhancing gap junction communication in cardiac cells . Additionally, this compound has shown promise in reducing cytokine-induced cell death in human islets, making it a potential therapeutic agent for diabetes . Its ability to improve myocardial gap-junction communication has also been investigated in the context of heart failure .
Comparison with Similar Compounds
Rotigaptide is unique in its ability to enhance gap junction communication specifically in cardiac cells . Similar compounds include other antiarrhythmic peptides such as AAP10, which also target gap junctions but may have different peptide sequences and mechanisms of action . This compound’s stability and efficacy under metabolic stress conditions make it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
(2R,4S)-1-[(2R)-1-[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-[2-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N7O9/c1-15(25(41)30-12-23(29)39)32-24(40)13-31-26(42)22-11-19(38)14-35(22)28(44)21-4-3-9-34(21)27(43)20(33-16(2)36)10-17-5-7-18(37)8-6-17/h5-8,15,19-22,37-38H,3-4,9-14H2,1-2H3,(H2,29,39)(H,30,41)(H,31,42)(H,32,40)(H,33,36)/t15-,19+,20-,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJRASPBQLDRRY-TWTQBQJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)N)NC(=O)CNC(=O)C1CC(CN1C(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H]1C[C@@H](CN1C(=O)[C@H]2CCCN2C(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N7O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355151-12-1 | |
Record name | Rotigaptide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0355151121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rotigaptide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13067 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ROTIGAPTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFA1W6KO7N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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